3-(3-Fluoro-2-methylphenyl)propanal
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Overview
Description
3-(3-Fluoro-2-methylphenyl)propanal is an organic compound with the molecular formula C10H11FO. It is a derivative of benzene, featuring a fluorine atom and a methyl group attached to the benzene ring, along with a propanal group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methylbenzene.
Formylation: The benzene ring is subjected to formylation to introduce the propanal group. This can be achieved using reagents such as formaldehyde and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methylphenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(3-Fluoro-2-methylphenyl)propanoic acid.
Reduction: 3-(3-Fluoro-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)propanal involves its interaction with various molecular targets, primarily through its aldehyde group. This group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluoro-3-methylphenyl)propanal: Similar structure but with different positioning of the fluorine and methyl groups.
3-(3-Fluoro-2-methylphenyl)propanoic acid: The oxidized form of 3-(3-Fluoro-2-methylphenyl)propanal.
3-(3-Fluoro-2-methylphenyl)propanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-(3-fluoro-2-methylphenyl)propanal |
InChI |
InChI=1S/C10H11FO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
AZBHBJQYHGXWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)CCC=O |
Origin of Product |
United States |
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